(Z)-5-(4-fluorophenyl)pent-4-enoic acid
Description
(Z)-5-(4-Fluorophenyl)pent-4-enoic acid is a chiral unsaturated carboxylic acid characterized by a Z-configured double bond at the 4-position and a 4-fluorophenyl substituent at the 5-position. This compound is a critical intermediate in the synthesis of ezetimibe, a potent intestinal cholesterol absorption inhibitor used to treat hypercholesterolemia . Its Z-configuration is crucial for synthetic efficiency, as demonstrated by Mravljak et al. (2011), where the use of Z-configured intermediates significantly improved the total yield of ezetimibe compared to E-isomers . The compound is synthesized via a Wittig reaction between 4-fluorobenzaldehyde and a phosphonium ylide derivative, followed by isomer separation .
Properties
Molecular Formula |
C11H11FO2 |
|---|---|
Molecular Weight |
194.20 g/mol |
IUPAC Name |
(Z)-5-(4-fluorophenyl)pent-4-enoic acid |
InChI |
InChI=1S/C11H11FO2/c12-10-7-5-9(6-8-10)3-1-2-4-11(13)14/h1,3,5-8H,2,4H2,(H,13,14)/b3-1- |
InChI Key |
RFDQZGBDIZQZKE-IWQZZHSRSA-N |
Isomeric SMILES |
C1=CC(=CC=C1/C=C\CCC(=O)O)F |
Canonical SMILES |
C1=CC(=CC=C1C=CCCC(=O)O)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (Z)-5-(4-fluorophenyl)pent-4-enoic acid typically involves the reaction of 4-fluorobenzaldehyde with a suitable alkyne under catalytic conditions to form the desired product. The reaction conditions often include the use of palladium catalysts and specific ligands to ensure the formation of the (Z)-isomer. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale catalytic processes, utilizing continuous flow reactors to optimize yield and efficiency. The use of high-purity starting materials and stringent control of reaction parameters are crucial to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (Z)-5-(4-fluorophenyl)pent-4-enoic acid can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide, to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to convert the double bond into a single bond, yielding saturated derivatives.
Substitution: The fluorine atom on the phenyl ring can participate in nucleophilic aromatic substitution reactions, where nucleophiles such as amines or thiols replace the fluorine atom under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalysts, lithium aluminum hydride for more selective reductions.
Substitution: Nucleophiles like amines, thiols, and alkoxides under basic or acidic conditions.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Saturated derivatives.
Substitution: Amino, thiol, or alkoxy-substituted phenyl derivatives.
Scientific Research Applications
Chemistry: In chemistry, (Z)-5-(4-fluorophenyl)pent-4-enoic acid is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound can be used to study the effects of fluorine substitution on biological activity. It serves as a model compound to investigate the interactions of fluorinated aromatic compounds with biological targets.
Medicine: In medicine, this compound and its derivatives may exhibit pharmacological properties, making them candidates for drug development. Research into their potential as anti-inflammatory, anticancer, or antimicrobial agents is ongoing.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and materials with specific properties. Its incorporation into polymer matrices can enhance the thermal and chemical stability of the resulting materials.
Mechanism of Action
The mechanism of action of (Z)-5-(4-fluorophenyl)pent-4-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom can influence the compound’s binding affinity and selectivity towards these targets. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or disruption of cellular processes.
Comparison with Similar Compounds
Isomeric Variants: Z vs. E Configuration
The Z-isomer of 5-(4-fluorophenyl)pent-4-enoic acid exhibits distinct advantages over its E-isomer in pharmaceutical synthesis. For example, in ezetimibe production, the Z-isomer enables stereochemical control, reducing side reactions and improving yields (total yield increased by ~20% compared to E-isomer-based routes) . In contrast, the E-isomer (CAS Ref: 190595-67-6) is less reactive in this context, though it may serve as a precursor for other derivatives .
Table 1: Comparison of Z- and E-Isomers
Substituent Variations on the Phenyl Ring
Modifications to the phenyl ring’s substituents alter electronic properties and biological activity:
- Difluorophenyl Variant: 4-(2,4-Difluorophenyl)pent-4-enoic acid () introduces a second fluorine atom, which may improve lipid solubility and binding affinity in target enzymes but complicates regioselective synthesis .
Chain Length and Functional Group Modifications
- Shorter Chains: 4-Phenylpent-4-enoic acid (2a, ) lacks the fluorine atom, reducing electronic effects and making it less effective in enantioselective reactions .
- Longer Chains : 5-(4-Fluorophenyl)valeric acid (linear chain) shows superior catalytic efficiency in enzyme-mediated reactions compared to shorter analogs, highlighting the importance of chain length in substrate recognition () .
- Ketone Derivatives: 5-(4-Fluorophenyl)-5-oxopentanoic acid () replaces the double bond with a ketone, altering metabolic pathways and reactivity .
Amino Acid Derivatives
Enantiomerically pure amino acid analogs, such as (S)-2-amino-5-(4-fluorophenyl)pent-4-enoic acid (), introduce an α-amino group, enabling applications in peptide mimetics and enzyme inhibition. This compound achieves >99% enantiomeric purity via asymmetric Heck cross-coupling and alkylation, demonstrating superior stereochemical control compared to non-amino analogs .
Heterocyclic Analogs
Pyrazole derivatives (e.g., 3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde, ) and thiazole-containing compounds () incorporate nitrogen heterocycles, shifting applications toward kinase inhibition and antimicrobial activity rather than cholesterol metabolism .
Key Research Findings
- Synthetic Superiority : The Z-isomer’s configuration is critical for ezetimibe synthesis, with yields ~70% higher than routes using E-isomers .
- Catalytic Efficiency: Longer-chain analogs (e.g., 5-(4-fluorophenyl)valeric acid) outperform shorter chains in enzymatic assays, though pharmaceutical applications favor shorter, fluorinated structures like (Z)-5-(4-fluorophenyl)pent-4-enoic acid .
- Biological Relevance: Amino acid derivatives () and difluorophenyl variants () represent underexplored areas for drug discovery, particularly in targeting non-protein enzymes .
Q & A
Basic Questions
Q. What synthetic methodologies are most effective for producing (Z)-5-(4-fluorophenyl)pent-4-enoic acid with high stereochemical purity?
- Methodological Answer : The synthesis typically involves copper-catalyzed radical oxyfunctionalization of alkenes or conjugate addition reactions. Key steps include:
- Using Z-configured intermediates to preserve stereochemistry during coupling reactions (e.g., Heck or Suzuki-Miyaura reactions) .
- Optimizing reaction conditions (e.g., temperature, catalyst loading) to minimize isomerization. For example, maintaining anhydrous conditions and inert atmospheres (N₂/Ar) reduces side reactions .
- Monitoring Z/E ratios via ¹H NMR (e.g., coupling constants for olefinic protons) to confirm stereochemical integrity .
Q. Which analytical techniques are essential for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Assign olefinic protons (δ ~5.5–6.5 ppm, multiplet splitting) and aromatic protons (δ ~7.0–7.5 ppm) to confirm Z-configuration and substituent positions .
- HPLC-MS : Quantify purity and detect trace isomers using chiral columns (e.g., Chiralpak IA/IB) with mobile phases like hexane/isopropanol .
- X-ray crystallography : Resolve absolute configuration if single crystals are obtainable (e.g., via slow evaporation in ethanol/water mixtures) .
Q. How does the 4-fluorophenyl substituent influence the compound’s reactivity in medicinal chemistry applications?
- Methodological Answer :
- The electron-withdrawing fluorine atom enhances stability against metabolic oxidation, making the compound a robust intermediate for bioactive molecules like ezetimibe .
- Fluorine’s inductive effect increases electrophilicity at the α,β-unsaturated carboxylic acid moiety, facilitating Michael additions or cyclizations .
Advanced Questions
Q. How can researchers resolve contradictions in biological activity data between Z- and E-configured derivatives?
- Methodological Answer :
- Conduct comparative in vitro assays (e.g., cholesterol uptake inhibition for ezetimibe precursors) to isolate stereochemical effects .
- Use molecular docking simulations to analyze binding affinity differences in target proteins (e.g., NPC1L1 for ezetimibe) .
- Validate findings with isotopic labeling (e.g., ¹⁸F or ¹³C) to track metabolic pathways of each isomer .
Q. What strategies improve enantioselective synthesis of lactones or heterocycles using this compound as a precursor?
- Methodological Answer :
- Employ chiral ligands (e.g., BINAP or Salen complexes) in copper-catalyzed oxyfunctionalization to control lactone ring stereochemistry .
- Optimize solvent polarity (e.g., DMF vs. THF) to favor intramolecular cyclization over polymerization .
- Use flow chemistry to enhance reaction control and scalability for multi-step syntheses .
Q. What experimental designs mitigate challenges in scaling up Z-configured syntheses while maintaining yield?
- Methodological Answer :
- Implement continuous stirred-tank reactors (CSTRs) to stabilize exothermic reactions and reduce byproduct formation .
- Apply Design of Experiments (DoE) to optimize parameters (e.g., catalyst concentration, residence time) for high-throughput screening .
- Conduct in-line PAT (Process Analytical Technology) with FTIR or Raman spectroscopy for real-time monitoring of Z/E ratios .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
